5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.:
VCID: VC20178076
Molecular Formula: C15H9Cl3N4S
Molecular Weight: 383.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, known for its diverse biological activities. The presence of chlorinated aromatic rings in its structure suggests potential applications in medicinal chemistry and material science . Key Structural Data:
Synthesis and Chemical ReactionsThe synthesis of 5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available materials. The process may require specific solvents such as ethanol or methanol and can involve purification methods like recrystallization or chromatography to ensure high yield and purity of the product. Synthesis Steps:
Biological Activities and ApplicationsThis compound has been studied for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in both academic and industrial research. The presence of multiple functional groups allows for diverse reactivity patterns, which can be exploited in medicinal chemistry to target specific biological pathways. Potential Applications:
Stability and Storage |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | ||||||||||
Molecular Formula | C15H9Cl3N4S | ||||||||||
Molecular Weight | 383.7 g/mol | ||||||||||
IUPAC Name | 3-(4-chlorophenyl)-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | ||||||||||
Standard InChI | InChI=1S/C15H9Cl3N4S/c16-11-4-2-10(3-5-11)14-20-21-15(23)22(14)19-8-9-1-6-12(17)13(18)7-9/h1-8H,(H,21,23)/b19-8+ | ||||||||||
Standard InChIKey | ATPKCTQVDWCBLS-UFWORHAWSA-N | ||||||||||
Isomeric SMILES | C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl)Cl | ||||||||||
Canonical SMILES | C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl)Cl | ||||||||||
PubChem Compound | 6865560 | ||||||||||
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume